5-Hydroxy-2-methylisonicotinic acid
Overview
Description
5-Hydroxy-2-methylisonicotinic acid: is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol It is a derivative of isonicotinic acid, characterized by the presence of a hydroxyl group at the 5-position and a methyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-methylisonicotinic acid typically involves the hydroxylation of 2-methylisonicotinic acid. One common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 5-amino-2-methylisonicotinic acid.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 5-Keto-2-methylisonicotinic acid or 5-carboxy-2-methylisonicotinic acid.
Reduction: 5-Amino-2-methylisonicotinic acid.
Substitution: 5-Halo-2-methylisonicotinic acids.
Scientific Research Applications
Chemistry: 5-Hydroxy-2-methylisonicotinic acid is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of quinazolines and hydrazones, which are important in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways. It has shown promise in inhibiting certain bacterial enzymes, making it a candidate for antibacterial drug development .
Medicine: The compound’s derivatives are explored for their anti-inflammatory and antimicrobial properties. Research has indicated that it may be effective against certain strains of bacteria and fungi .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for creating stable and vibrant colors .
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methylisonicotinic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt metabolic pathways in bacteria, leading to their death . The compound’s hydroxyl and methyl groups play a crucial role in its binding affinity and specificity towards these enzymes .
Comparison with Similar Compounds
Isonicotinic acid: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
2-Methylisonicotinic acid: Lacks the hydroxyl group, which reduces its potential for hydrogen bonding and reactivity.
5-Hydroxyisonicotinic acid: Lacks the methyl group, affecting its hydrophobic interactions and overall stability.
Uniqueness: 5-Hydroxy-2-methylisonicotinic acid is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and binding properties. These functional groups allow it to participate in a wider range of chemical reactions and increase its potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
5-hydroxy-2-methylpyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)3-8-4/h2-3,9H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFCGNPCQFHNCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.